![molecular formula C12H17N5O3S B5567969 5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves efficient solid-phase or one-pot methodologies. For instance, Prajapati et al. (2014) described an efficient solid-phase one-port synthesis of triazolo[1,5-a]pyrimidine derivatives from 4-(4-aminophenyl)morpholin-3-one, showcasing its promising antimicrobial activities against various bacterial and fungal strains (Prajapati, Vilapara, & Naliapara, 2014).
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been elucidated using X-ray diffraction and various spectroscopic techniques. Lahmidi et al. (2019) synthesized a novel derivative, characterizing its structure through XRD, NMR, and IR spectroscopy. The geometrical parameters and spectral data were further compared with DFT calculations, offering insights into the compound's electronic structure and intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
[1,2,4]Triazolo[1,5-a]pyrimidines participate in a variety of chemical reactions, leading to the formation of novel derivatives with potential biological activities. For instance, an efficient three-component one-pot synthesis approach has been developed for the preparation of 5-amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles, demonstrating the compound's versatility in organic synthesis (Ablajan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Antihypertensive Agents
A series of 1,2,4-triazolo[1,5-a]pyrimidines, related in structure to the compound , have been synthesized and tested for their antihypertensive activity. These compounds, bearing morpholine, piperidine, or piperazine moieties, showed promising activity, highlighting their potential as antihypertensive agents (S. M. Bayomi et al., 1999).
Antimicrobial Applications
Novel triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Some of these compounds have shown significant activity, suggesting their potential as antimicrobial agents (Devang R. Prajapati et al., 2014).
Supramolecular Chemistry
Derivatives of pyrimidine have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds have been used to study the formation of 2D and 3D networks through extensive hydrogen bonding, demonstrating their utility in the field of supramolecular chemistry (M. Fonari et al., 2004).
Anticancer Research
Triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess potent antitumor activity against various cancer cell lines. These compounds have been found to induce cell cycle arrest and affect cell morphology and microtubule networks, indicating their potential as anticancer agents (Fang Yang et al., 2019).
Drug Design and Development
The synthesis and evaluation of morpholine-based heterocycles for their antitumor activity have been reported. Some of these compounds exhibited promising activity against cancer cell lines, underscoring their potential in drug design and development (Zeinab A. Muhammad et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-8-9(2)13-11-14-12(15-17(11)10(8)3)21(18,19)16-4-6-20-7-5-16/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNQMSLQBYDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N3CCOCC3)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
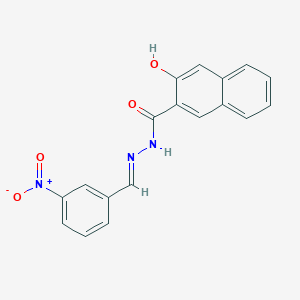
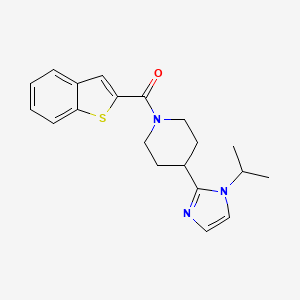
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
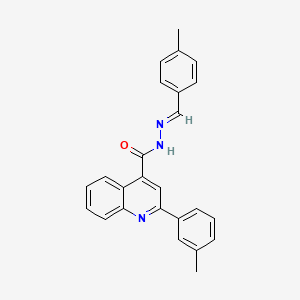
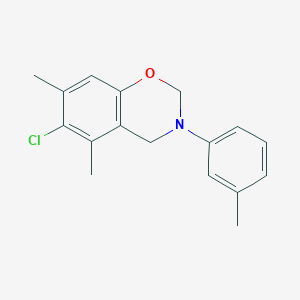
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
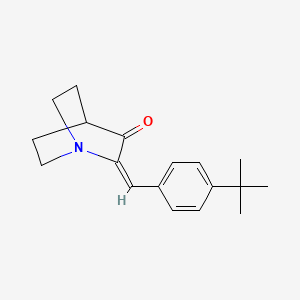
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)